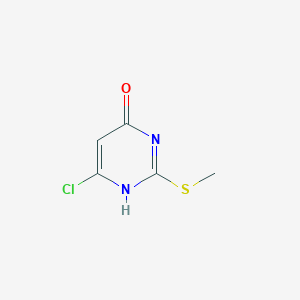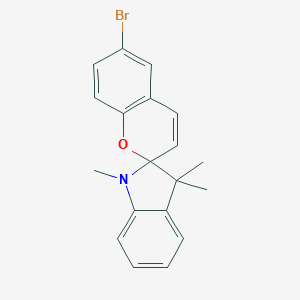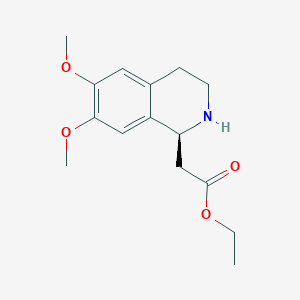
6-Chloro-2-(methylthio)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are known for their presence in many important biological molecules, including nucleotides and nucleic acids. The specific substitution pattern of the chlorine and methylthio groups on the pyrimidine ring can potentially influence the compound's chemical reactivity and physical properties, making it a subject of interest in various chemical and pharmaceutical research areas .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions that can include the formation of intermediates such as iminophosphoranes, carbodiimides, and subsequent reactions with amines, phenols, or alcohols. For example, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones involves aza-Wittig reactions and the use of catalytic amounts of sodium ethoxide or solid potassium carbonate . Similarly, the synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and its analogues starts from dimethyl malonate and involves reactions with substituted benzylamine . These methods highlight the versatility and complexity of synthesizing substituted pyrimidines.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry. For instance, the structure of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives was confirmed by X-ray analysis . The pyrimidine ring can adopt different conformations, such as the boat conformation observed in the molecule of 4-(4-chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one . The electronic structure of the pyrimidine ring is often polarized, which can affect the molecule's reactivity .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions. For example, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produces a 4-substituted product . The reactivity of these compounds can be exploited to create a wide range of derivatives with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorine, methyl, or methoxy groups can significantly alter these properties. The crystal structure of these compounds, as determined by X-ray diffraction, provides insight into their solid-state properties, including molecular packing and hydrogen bonding patterns . These properties are crucial for understanding the behavior of these compounds in different environments and can guide their application in various fields, including drug design and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles and Pyrimidine Derivatives
6-Chloro-2-(methylthio)pyrimidin-4(1H)-one serves as a starting material in synthesizing various heterocycles. It's instrumental in the creation of pyrimido[4,5-d]pyrimidine2,4(1H,3H)-dione derivatives, which are of interest due to their potential chemotherapeutic applications. The synthesis process includes a step involving Lithium Diisopropylamide (LDA) metalation, indicating the compound's versatility in chemical reactions (Snieckus & Keller G. Guimarães, 2014).
Bioactive Compounds Synthesis
6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is used in the synthesis of bioactive compounds. For instance, its application in generating a variety of 2'-deoxyribonucleosides shows its potential in medicinal chemistry. These derivatives demonstrate significant activity against certain viruses and tumor cells, highlighting its role in developing therapeutics (H. Cottam et al., 1985).
Developing Pyrimidine-based Compounds
The compound is crucial in synthesizing various pyrimidine-based compounds, including pyrimidin-4-ols with nitrogen functionality. It demonstrates the compound's reactivity and utility in developing structurally diverse molecules, which can have various applications, including the study of tautomeric forms in crystal structures (Harnden & D. Hurst, 1990).
Supramolecular Chemistry
6-Chloro-2-(methylthio)pyrimidin-4(1H)-one derivatives have been found to contribute to supramolecular chemistry. They can form strong dimers via hydrogen bonding, a key attribute for building blocks in supramolecular assemblies. Such findings are crucial for developing new materials with specific molecular interactions and properties (F. H. Beijer et al., 1998).
Novel Pyrimidine Analogs with Biological Activity
Research shows the synthesis of novel 1-benzoyl-substituted-6-(methylthio)-4-chloro-pyrazolo[3,4-d] pyrimidines using 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one. These compounds were found to have pronounced analgesic activity and non-toxic properties, indicating their potential in pharmaceutical applications (E. S. Ofitserova et al., 2020).
Eigenschaften
IUPAC Name |
4-chloro-2-methylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLZVOIALLRHEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286421 |
Source


|
| Record name | 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(methylthio)pyrimidin-4(1H)-one | |
CAS RN |
6632-63-9 |
Source


|
| Record name | 6632-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














